molecular formula C10H12N2O2S B6539820 N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060278-95-6

N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No. B6539820
CAS RN: 1060278-95-6
M. Wt: 224.28 g/mol
InChI Key: JCEOHNAPDFUKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide, or simply propargylthioethanediamide (PTE), is an organic compound belonging to the family of N-alkyl thioethers. PTE is a highly versatile and useful molecule with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. Its unique structure, consisting of two nitrogen atoms, a sulfur atom, and a propargyl group, makes it an ideal candidate for a variety of chemical transformations. In

Scientific Research Applications

N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is widely used in scientific research due to its unique structure and versatile reactivity. It has been used in a variety of chemical transformations, such as the synthesis of heterocycles, peptides, and DNA oligonucleotides. Additionally, it has been used in the synthesis of biologically active compounds, such as inhibitors of protein-protein interactions and inhibitors of enzymes. It has also been used in the synthesis of nanomaterials and in the preparation of nanocarriers for drug delivery.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is not yet fully understood. However, its unique structure and reactivity make it a promising candidate for a variety of chemical transformations. In particular, its propargyl group can be used as a nucleophile in a variety of reactions, such as Michael addition and Wittig olefination. Additionally, its two nitrogen atoms and sulfur atom can be used in a variety of nucleophilic and electrophilic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide are not yet fully understood. However, it has been shown to have some antimicrobial activity, and it has been used in the synthesis of compounds with anti-inflammatory and anti-cancer properties. Additionally, it has been studied for its potential use as an antioxidant and for its ability to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide has several advantages for laboratory experiments. It is a highly versatile molecule with a wide range of reactivity, making it an ideal candidate for a variety of chemical transformations. Additionally, it is easily synthesized and purified, making it a cost-effective reagent. However, it is important to note that N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a highly reactive compound, and it should be handled with caution in the laboratory.

Future Directions

The potential of N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide as a versatile reagent for a variety of chemical transformations is yet to be fully explored. In particular, its unique structure and reactivity make it a promising candidate for the synthesis of biologically active compounds, such as inhibitors of protein-protein interactions and inhibitors of enzymes. Additionally, its ability to modulate the activity of certain enzymes could be studied further for its potential use as an antioxidant. Finally, its potential use in the synthesis of nanomaterials and in the preparation of nanocarriers for drug delivery should be explored.

Synthesis Methods

N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide can be synthesized by the reaction of propargyl bromide with thioethanolamine in the presence of sodium hydroxide, as depicted in Scheme 1.
Scheme 1: Synthesis of N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide
The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The product is then isolated by extraction with an organic solvent, such as dichloromethane, and the crude product is purified by column chromatography.

properties

IUPAC Name

N-prop-2-enyl-N'-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-2-4-11-9(13)10(14)12-6-8-3-5-15-7-8/h2-3,5,7H,1,4,6H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEOHNAPDFUKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(thiophen-3-ylmethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.